![molecular formula C32H36N2O5 B1240246 (7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone CAS No. 50645-76-6](/img/structure/B1240246.png)

(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone

Übersicht

Beschreibung

(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone, also known as this compound, is a useful research compound. Its molecular formula is C32H36N2O5 and its molecular weight is 528.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Chaetoglobosin C wurde als signifikant antifungale Eigenschaften aufweisend gefunden. Es wurde gezeigt, dass es den pflanzenpathogenen Pilz R. solani bemerkenswert hemmt und eine stärkere antifungale Aktivität zeigt als Carbendazim . Dies deutet darauf hin, dass Chaetoglobosin C möglicherweise zur Bekämpfung von Pflanzenkrankheiten eingesetzt werden könnte .

Cytotoxicity

Chaetoglobosin C zeigte eine ausgeprägte Cytotoxizität gegenüber bestimmten Zelllinien. So zeigte es eine potente Cytotoxizität gegenüber MDA-MB-435- und SGC-7901-Zellen . Zusätzlich haben Chaetoglobosin E und Fex, die strukturell ähnlich zu Chaetoglobosin C sind, eine signifikante Cytotoxizität gegenüber einer Reihe von Krebszelllinien gezeigt, darunter K562, A549, Huh7, H1975, MCF-7, U937, BGC823, HL60, Hela und MOLT-4 . Dies deutet auf mögliche Anwendungen in der Krebsforschung und -therapie hin.

Antibacterial Activity

Während spezifische Studien zur antibakteriellen Aktivität von Chaetoglobosin C begrenzt sind, wurde festgestellt, dass Chaetoglobosine als Klasse antibakterielle Eigenschaften besitzen . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antibakterieller Wirkstoffe hin.

Phytotoxic Activity

Es wurde berichtet, dass Chaetoglobosine phytotoxische Aktivität besitzen . Dies könnte potenziell für den Einsatz in der Unkrautbekämpfung oder anderen landwirtschaftlichen Anwendungen genutzt werden.

Immunomodulatory Properties

Einige Chaetoglobosine wurden als immunmodulatorische Eigenschaften aufweisend gefunden . Obwohl spezifische Studien zu Chaetoglobosin C begrenzt sind, deutet dies auf mögliche Anwendungen in der Immunologie und der Behandlung von immunbedingten Krankheiten hin.

Structural Complexity

Die strukturelle Komplexität von Chaetoglobosin C und anderen Chaetoglobosinen hat beträchtliche Aufmerksamkeit in der Chemiegemeinschaft auf sich gezogen . Diese Komplexität könnte Möglichkeiten für weitere Forschung in der Synthese und Strukturanalyse komplexer organischer Verbindungen bieten.

Wirkmechanismus

Target of Action

Chaetoglobosin C, a member of the cytochalasan alkaloids, is known for its broad range of biological activities . The primary targets of Chaetoglobosin C are various types of fungi, including Colletotrichum gloeosporioides, Fusarium sporotrichioides, Rhizopus stolonifer, Coniothyrium diplodiella, Setosphaeria turcica, Botrytis cinerea, Sclerotinia sclerotiorum, and Mucor miehei . These fungi are inhibited by Chaetoglobosin C, indicating its potential as an antifungal agent.

Mode of Action

Chaetoglobosin C interacts with its targets by inhibiting the growth of actin filaments . This interference with the polymerization of the capping process of filamentous actin is a key aspect of its mode of action . The compound’s interaction with actin disrupts the cellular structure and function of the target fungi, leading to their inhibition .

Biochemical Pathways

Chaetoglobosin C affects the Gα-cAMP/PKA signaling pathway, which regulates mycelial growth and development and negatively regulates some secondary metabolism in filamentous fungi . The pathway is positively regulated by Chaetoglobosin C, leading to increased pigmentation, chaetoglobosin A biosynthesis, and sexual development in Chaetomium globosum .

Result of Action

The molecular and cellular effects of Chaetoglobosin C’s action include significant growth inhibitory activity against various fungi . Additionally, Chaetoglobosin C has been found to possess a broad range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities .

Action Environment

Chaetoglobosin C is produced by various strains of Chaetomium fungi, which are ubiquitous in the environment . Environmental factors, such as the presence of damp building materials, can influence the production of Chaetoglobosin C . .

Eigenschaften

IUPAC Name |

(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24,27,29,33H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14-/t17-,19-,22-,24-,27-,29-,31+,32?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZAHVBYKWUPHQ-JZDGHNCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4C2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891804 | |

| Record name | Chaetoglobosin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50645-76-6 | |

| Record name | (13)Cytochalasa-13,17-diene-1,19,20,23-tetrone, 6,7-epoxy-10-(1H-indol-3-yl)-16,18-dimethyl-, (7S,13E,16S,17E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050645766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaetoglobosin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is chaetoglobosin C and where is it found?

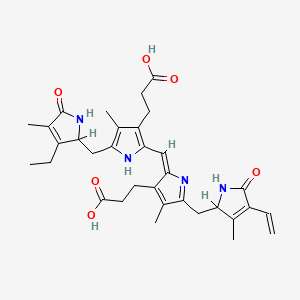

A1: Chaetoglobosin C is a mycotoxin classified as a [] cytochalasan. It is produced by various fungal species, notably those belonging to the genera Chaetomium and Penicillium. These fungi are often found in environments like water-damaged buildings [, ] and soil [, ].

Q2: How does chaetoglobosin C affect living cells?

A2: Chaetoglobosin C disrupts the polymerization and depolymerization of actin filaments [, ]. Actin plays a crucial role in maintaining cell shape, motility, and various cellular processes. By interfering with actin, chaetoglobosin C can inhibit cell division, alter cell morphology, and disrupt cellular functions [, ].

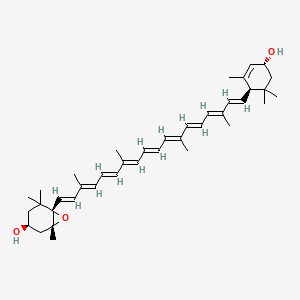

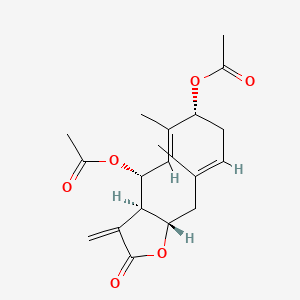

Q3: What is the molecular formula and weight of chaetoglobosin C?

A3: The molecular formula of chaetoglobosin C is C32H36N2O8, and its molecular weight is 592.64 g/mol [, ].

Q4: What are the primary spectroscopic characteristics used to identify chaetoglobosin C?

A4: Chaetoglobosin C is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Researchers rely on 1H-NMR, 13C-NMR, and MS data to confirm its structure and distinguish it from other chaetoglobosin analogs [, , ].

Q5: Can you elaborate on the biological activities of chaetoglobosin C?

A5: Chaetoglobosin C exhibits a range of biological activities. It shows antifungal activity against plant pathogens like Fusarium oxysporum f. sp. lycopersici, the causal agent of tomato wilt [, , ]. Additionally, it demonstrates cytotoxic activity against certain cancer cell lines, including human colon cancer cells [].

Q6: Has chaetoglobosin C been investigated for its potential use in agriculture?

A6: Yes, research suggests that chaetoglobosin C could be developed as a biofungicide [, , ]. Studies have shown that it can effectively control tomato wilt caused by Fusarium oxysporum f. sp. lycopersici [, ]. Furthermore, its presence in Chaetomium spp. contributes to the biocontrol of citrus root rot caused by Phytophthora parasitica [].

Q7: What is the mechanism by which chaetoglobosin C inhibits fungal growth?

A7: Chaetoglobosin C acts through antibiosis, meaning it directly inhibits the growth and development of the target fungus. It has been observed to cause abnormalities in fungal structures like conidia and sporangia, ultimately leading to their demise [, , ].

Q8: Is there evidence of chaetoglobosin C production being influenced by environmental factors?

A8: Yes, studies indicate that the production of chaetoglobosin C by fungi like Chaetomium globosum is affected by factors like pH [, ]. Optimal production occurs at a neutral pH, while acidic conditions tend to favor sporulation over mycotoxin production [].

Q9: Are there any concerns regarding the stability of chaetoglobosin C?

A9: Research has shown that chaetoglobosin C, along with its analog chaetoglobosin A, can degrade at high temperatures. Exposure to 75°C for 24 hours or 100°C for shorter durations significantly reduces their levels. This information is crucial for researchers working with these mycotoxins and for developing potential applications [].

Q10: What are the implications of chaetoglobosin C's presence in indoor environments?

A10: The presence of chaetoglobosin C producing fungi, like Chaetomium globosum, in water-damaged buildings raises concerns about indoor air quality and potential health risks []. Further research is needed to fully understand the impact of chaetoglobosin C exposure on human health.

Q11: Are there any known analytical methods for detecting and quantifying chaetoglobosin C?

A11: Researchers utilize techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to detect and quantify chaetoglobosin C in various samples [, , , ].

Q12: Have there been any studies on the structure-activity relationship of chaetoglobosin C?

A12: Yes, research suggests that specific structural features in chaetoglobosin analogs influence their biological activity. For example, the presence of an epoxide ring or a double bond at specific positions in the molecule is associated with increased cytotoxicity against cancer cells [].

Q13: What is the current status of research on chaetoglobosin C and its potential applications?

A13: Research on chaetoglobosin C is ongoing. While its potential as a biofungicide and a lead compound for anticancer drug development is promising, further research is needed to explore its safety profile, efficacy in different systems, and potential for large-scale production [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)

![(3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1240167.png)

![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1240171.png)

![N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1240186.png)

![3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240187.png)